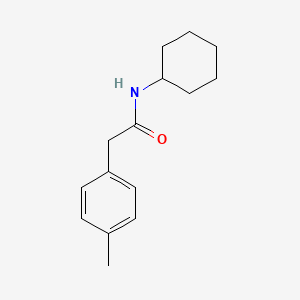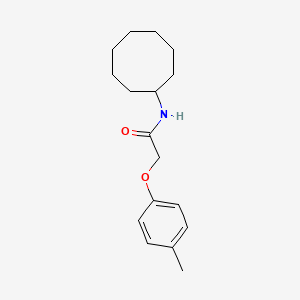![molecular formula C15H15Cl2NO3 B5853411 5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide, commonly known as Furamidine or DB75, is a chemical compound that has been extensively studied for its potential use as an antiprotozoal agent. It was first synthesized in 1974 by a group of researchers at the National Cancer Institute in the United States, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of Furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in trypanosomes. Specifically, Furamidine appears to target the kinetoplast DNA, a unique mitochondrial DNA structure found in trypanosomes, leading to the disruption of the parasite's energy metabolism and ultimately its death.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, it can cause mild to moderate gastrointestinal and hematological side effects in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Furamidine has several advantages as a research tool, including its potent activity against trypanosomes and its low toxicity in mammalian cells. However, its relatively complex synthesis method and limited solubility in water can be limiting factors in laboratory experiments.
Orientations Futures
There are several potential future directions for research on Furamidine. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available for research purposes. Another area of focus is the investigation of Furamidine's potential as an antiprotozoal agent against other parasitic diseases, such as leishmaniasis and Chagas disease. Additionally, there is ongoing research into the mechanism of action of Furamidine and its potential use in combination therapies with other antiprotozoal agents.
Méthodes De Synthèse
The synthesis of Furamidine involves the reaction of 2,5-dichlorobenzyl chloride with N-isopropyl-2-furamide in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization, yielding a white crystalline solid with a melting point of 214-216°C.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential use as an antiprotozoal agent, particularly in the treatment of African trypanosomiasis, also known as sleeping sickness. Trypanosomes are unicellular parasites that cause this disease, which is endemic in sub-Saharan Africa. Furamidine has been shown to have potent activity against these parasites, both in vitro and in vivo.
Propriétés
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-9(2)18-15(19)13-6-4-11(21-13)8-20-14-7-10(16)3-5-12(14)17/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLVADFPWMSRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)



![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)



![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
